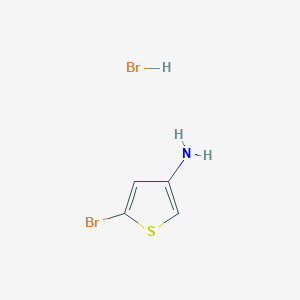

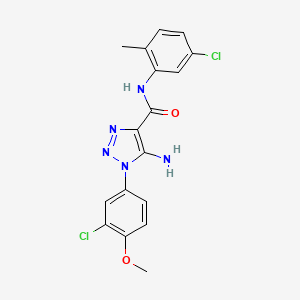

5-Bromothiophen-3-amine hbr

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Halogen Migration and Amination Reactions Research by Plas et al. (2010) demonstrated the use of 5-Bromothiophen-3-amine in reactions involving halogen migration and amination. The study outlined a process where bromothiophenes, when treated with potassium amide in liquid ammonia, undergo bromine migration followed by amination to produce amino-thiophenes. This method showcases the compound's utility in synthesizing derivatives of thiophene through selective halogenation and functionalization processes Plas et al., 2010.

Synthesis of Thienopyridones In another study, Iaroshenko et al. (2013) highlighted the application of bromothiophenes in synthesizing thieno[3,2-b]-, [2,3-c]-, and [3,2-c]pyridones. This was achieved through Sonogashira coupling with terminal alkynes followed by an intramolecular C–N bond-forming reaction. The process exemplifies the compound's role in constructing novel heterocyclic systems, which are valuable in pharmaceutical chemistry Iaroshenko et al., 2013.

Palladium-Catalyzed Amination Ahmad et al. (2019) explored the palladium-catalyzed amination of bromothiophenes, providing insights into the mechanistic aspects of such reactions. This research underscores the importance of 5-Bromothiophen-3-amine in facilitating the formation of carbon-nitrogen bonds, a fundamental step in the synthesis of many organic compounds Ahmad et al., 2019.

Electrochemical Studies The work of Durandetti et al. (1997) on the electrochemical coupling of bromothiophenes with alkyl and alkenyl halides presents a novel approach to forming C-C bonds. This study highlights the compound's applicability in electrochemical synthesis methods, offering a green and efficient pathway for constructing complex molecules Durandetti et al., 1997.

Antibacterial and Antifungal Activities Research by Sharma et al. (2022) into 5-bromothiophene-based dihydropyrimidinones revealed potential antibacterial and antifungal activities. This application demonstrates the potential of 5-Bromothiophen-3-amine derivatives in the development of new antimicrobial agents, showcasing the compound's relevance in medicinal chemistry Sharma et al., 2022.

Safety And Hazards

Propriétés

IUPAC Name |

5-bromothiophen-3-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS.BrH/c5-4-1-3(6)2-7-4;/h1-2H,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRWDDRLFATMPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1N)Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromothiophen-3-amine hbr | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2626860.png)

![Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-oxane]](/img/structure/B2626862.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2626869.png)

![{[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2626876.png)

![3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2626878.png)

![2-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2626880.png)